Cadmium;nitric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cadmium nitrate is a black solid that decomposes on contact with water and air. It will explode when reacting with dilute acids or alkalis . It is a crystal of inverse manganese (III) oxide structure with lattice constant a = 1079 pm . The molecular weight of Cadmium nitrate tetrahydrate (Cd (NO3)2 · 4H2O) is 308.48 .

Synthesis Analysis

Cadmium and its oxide can be dissolved in nitric acid. For instance, cadmium can be dissolved in the diluted acid slowly generating hydrogen . Cadmium oxide dissolves in the nitric acid slowly and generates heat a little . Cadmium nitrate can also be prepared by dissolving sufficient amount of metallic cadmium in fuming nitric acid .Molecular Structure Analysis

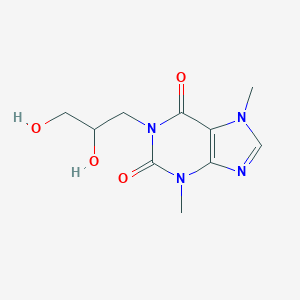

Cadmium complexes have been studied for their relevance to biological systems. These complexes contain ligands of potential biological interest, including N-donors such as purine or pyrimidine bases and derivatives of adenine, guanine or cytosine .Chemical Reactions Analysis

Cadmium ions (Cd²⁺) react with hydrogen sulfide to precipitate yellow-orange cadmium sulfide from basic, neutral, or weakly acidic solutions . Cadmium sulfide is soluble in hot dilute nitric acid . Cadmium also reacts with aqueous ammonia and sodium hydroxide .Physical And Chemical Properties Analysis

Cadmium is a soft, malleable, bluish white metal found in zinc ores . Nitric acid is a strong oxidizing agent and is extremely destructive to mucous membranes and upper respiratory tract tissues .Scientific Research Applications

Cadmium Stress in Plants and Nitric Oxide (NO) Application : Exogenous NO mitigates the negative effects of cadmium stress in plants. In a study, NO application improved growth parameters in savory plants under cadmium stress, reduced cadmium accumulation, and enhanced antioxidant enzyme activity (Azizi, Esmaielpour, & Fatemi, 2021).

Lead and Cadmium in Agriculture : Research indicates that carrots, both conventional and organic, absorb toxic elements like cadmium from the soil. Organic carrots showed lower levels of cadmium compared to conventional ones (Tońska, Klepacka, Michalak, & Toński, 2020).

Cadmium Analysis in Biological Tissues : A method for determining cadmium and lead in biological tissues involves digestion with nitric acid and analysis by atomic absorption spectrometry (Sures, Taraschewski, & Haug, 1995).

Cadmium Exposure and Genetic Polymorphisms : Cadmium exposure is linked to polymorphisms in the NOS3 gene, affecting nitric oxide levels and blood pressure. The study found that cadmium could influence NOS3 gene polymorphisms, decrease nitric oxide production, and affect blood pressure and antioxidant enzyme levels (Hernayanti, Slamet, & Sri, 2018).

Hydrometallurgical Recovery of Cadmium : The recovery of cadmium from various sources, such as spent batteries and industrial waste, can be achieved through hydrometallurgical processing using sulphuric acid as the main lixiviant. This process controls impurity levels and recovers cadmium effectively (Safarzadeh, Bafghi, Moradkhani, & Ilkhchi, 2007).

Extraction of Cadmium from Food Samples : Continuous ultrasound-assisted extraction of cadmium from food samples, using diluted nitric acid, has been shown to be an effective method for determining trace amounts of cadmium (Yebra & Cancela, 2005).

Role of Nitric Oxide in Plant Cadmium Stress : Nitric oxide plays a crucial role in modulating plant responses to cadmium stress, including the regulation of antioxidant enzymes, protein modification, and signal transduction pathways (Gill, Hasanuzzaman, Nahar, Macovei, & Tuteja, 2013).

Cadmium Sensing in Organisms : Understanding cadmium signal transduction is crucial for developing mechanisms to mitigate its toxic effects. Research has focused on the role of reactive oxygen species, nitric oxide, and other signaling molecules in response to cadmium exposure (Chmielowska-Bąk, Gzyl, Rucińska-Sobkowiak, Arasimowicz-Jelonek, & Deckert, 2014).

Mechanism of Action

Safety and Hazards

Cadmium and its compounds are highly toxic and exposure to this metal is known to cause cancer and targets the body’s cardiovascular, renal, gastrointestinal, neurological, reproductive, and respiratory systems . Nitric acid causes severe skin and eye burns, and may cause blindness and permanent eye damage .

Future Directions

The significant increase in the demand for efficient electric energy storage has promoted an increase in the production and use of Cd-containing batteries . On the other hand, the amount of toxic Cd-containing used batteries is growing, while Cd is on a list of critical raw materials (for Europe). Both of these factors call for the development of effective technology for Cd recovery from spent batteries .

properties

IUPAC Name |

cadmium;nitric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.2HNO3/c;2*2-1(3)4/h;2*(H,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWUFYSTEGTOID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

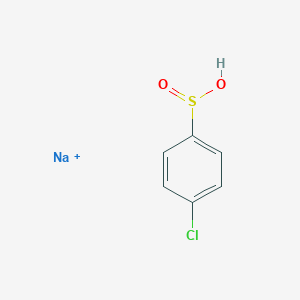

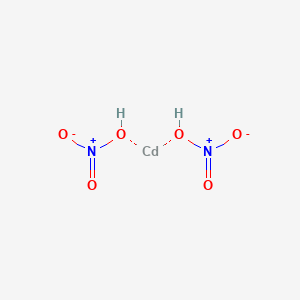

[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Cd] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdH2N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044504 |

Source

|

| Record name | Cadmium dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cadmium;nitric acid | |

CAS RN |

10325-94-7 |

Source

|

| Record name | Cadmium dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate](/img/structure/B82589.png)